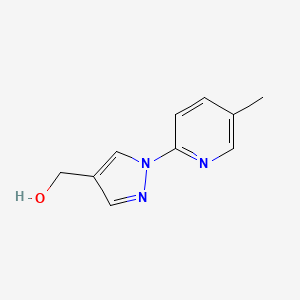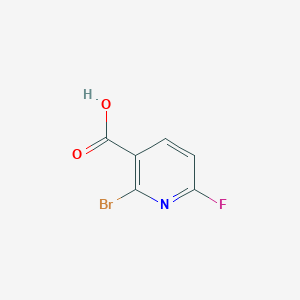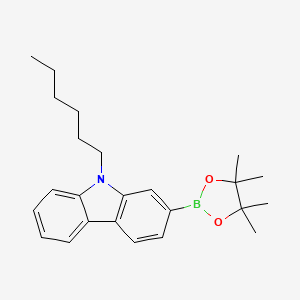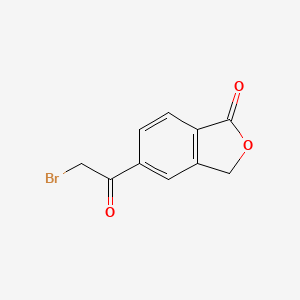
(1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol
Overview
Description
“(1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol” is a chemical compound with the molecular formula C10H11N3O . It has a molecular weight of 189.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3O/c1-8-2-3-10(11-4-8)13-6-9(7-14)5-12-13/h2-6,14H,7H2,1H3 . This indicates the presence of a pyrazole ring attached to a methylpyridine group via a methanol linkage.Physical And Chemical Properties Analysis
This compound is expected to be a solid at room temperature .Scientific Research Applications
MPPPM has been used in a variety of scientific research applications, including drug synthesis, biochemical and physiological studies, and as a model compound for studying the structure and reactivity of other compounds. It has been used as a starting material for the synthesis of various drugs, such as anticonvulsants and antidepressants. It has also been used to study the biochemical and physiological effects of various compounds on the body, such as the effects of anticonvulsants and antidepressants. Additionally, MPPPM has been used as a model compound for studying the structure and reactivity of other compounds, such as the reactivity of pyrazoles with other organic compounds.
Mechanism of Action
The mechanism of action of MPPPM is not well understood, but it is believed to involve the formation of a complex between the pyridine ring and the pyrazole ring. This complex is believed to enable the compound to interact with other molecules, such as enzymes, in the body. This interaction is thought to be responsible for the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPPPM are not well understood, but it is believed to have anticonvulsant, antidepressant, and anti-inflammatory properties. It is also believed to have the potential to modulate the activity of certain enzymes in the body, such as acetylcholinesterase and monoamine oxidase. Additionally, MPPPM has been found to have anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cell lines.
Advantages and Limitations for Lab Experiments
MPPPM has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is a versatile compound that can be used for a variety of scientific research applications. Additionally, it is relatively stable and does not decompose easily. However, there are some limitations to using MPPPM in laboratory experiments. It is not water soluble, so it must be dissolved in an organic solvent before it can be used. Additionally, its mechanism of action is not well understood, so it is difficult to predict its effects in certain experiments.
Future Directions
There are a number of potential future directions for further research and applications of MPPPM. One potential direction is to study its effects on various enzymes in the body, such as acetylcholinesterase and monoamine oxidase. Additionally, further research could be done to understand its mechanism of action and to develop new synthetic methods for producing the compound. Additionally, further research could be done to explore its potential applications in drug synthesis and to study its potential anti-cancer properties. Finally, further research could be done to explore its potential for use in biochemical and physiological studies.
Properties
IUPAC Name |
[1-(5-methylpyridin-2-yl)pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8-2-3-10(11-4-8)13-6-9(7-14)5-12-13/h2-6,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOMYFFDSPLZJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1448204.png)
![[8-(Glycidyloxy)-n-octyl]trimethoxysilane](/img/structure/B1448206.png)



![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene](/img/structure/B1448212.png)

![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1448215.png)
![Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1448216.png)
![2-(tert-Butoxycarbonyl)-5-(9H-fluorene-9-ylmethoxycarbonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B1448217.png)


